Methyltetrazine-PEG4-Amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

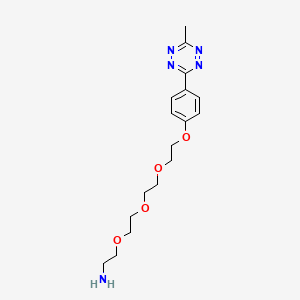

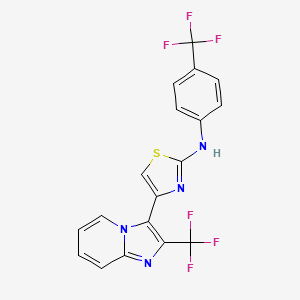

Methyltetrazine-PEG4-amine HCl salt is a PEG derivative containing a free amine and a methyltetrazine group. It is one of the most stable tetrazines commercially available. Methyl group improves the stability and hydrophilic PEG spacer increases water-solubility. This reagent is supplied as HCl salt for improved stability and easy handling.

科学的研究の応用

Fluorescent Imaging

Methyltetrazine-PEG4-Amine is used in the synthesis and molecular-design strategies for tetrazine-based fluorogenic probes . These probes are used in fluorescence imaging, which is a crucial tool for understanding biological systems . The tetrazine-functionalized dyes act as fluorogenic probes, revolutionizing labeling strategies for fluorescence imaging .

Bioorthogonal Chemistry

Bioorthogonal chemistries have been used for fluorescent imaging due to the advantageous reactions they employ . Methyltetrazine-PEG4-Amine plays a significant role in these chemistries, particularly in inverse electron demand Diels–Alder (iEDDA) reactions . These reactions have gained attention due to their fast kinetics and excellent specificity .

Protein Labeling

Methyltetrazine-PEG4-Amine is an amine-reactive, water-soluble labeling reagent used to modify proteins, antibodies, and other amine-containing biopolymers in aqueous media . This compound undergoes hydrolysis in aqueous media at a much slower rate compared to other esters, allowing for more efficient labeling .

Apoptosis Induction

The extracellular domain of human Fas ligand (hFasLECD) triggers apoptosis of malignant cells . Methyltetrazine-PEG4-Amine is used in the site-specific chemical conjugation of hFasLECD, enhancing its potential in medical biotechnology .

Molecular Design Strategies

Methyltetrazine-PEG4-Amine is used in molecular-design strategies for tetrazine-functionalized fluorogenic probes . These strategies include traditional Pinner reaction and “Pinner-like” reactions for tetrazine synthesis, as well as metal-catalyzed C–C bond formations with convenient tetrazine intermediates .

Fabrication of Tetrazine-Conjugated Fluorophores

Methyltetrazine-PEG4-Amine is used in the fabrication of tetrazine-conjugated fluorophores . These fluorophores are used in various bioimaging applications .

作用機序

Target of Action

Methyltetrazine-PEG4-Amine is an amine-reactive reagent that primarily targets proteins, peptides, or amine-modified oligonucleotides . It reacts specifically and efficiently with a primary amine, such as the side chain of lysine residues or aminosilane-coated surfaces .

Mode of Action

The compound forms a covalent bond with its targets at a pH level of 7-9 . This interaction is facilitated by the NHS ester present in the compound, which can react with a primary amine . The PEG spacer arm in the compound provides a long and flexible connection that minimizes steric hindrance involved with ligation to complementary TCO-containing molecules .

Biochemical Pathways

The compound is used in the process of bioorthogonal chemistry, which combines well with activity-based protein profiling . This allows for the introduction of detection tags without significantly influencing the physiochemical and biological functions of the probe . The compound can be used as a live cell compatible, minimal bioorthogonal tag in activity-based protein profiling .

Pharmacokinetics

It is known that methyltetrazine-peg4-amine is soluble in aqueous buffers up to 18 mM . This solubility likely contributes to its bioavailability.

Result of Action

The result of the compound’s action is the formation of a stable amide bond with proteins, peptides, or amine-modified oligonucleotides . This enables the visualization of enzyme activities within complex biological systems .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as pH and moisture. The compound reacts specifically and efficiently with a primary amine at a pH level of 7-9 . It is also moisture-sensitive, and exposure to moisture can cause the NHS-ester moiety to hydrolyze and become non-reactive . Therefore, it is recommended to prepare stock solutions immediately before use and to store them in anhydrous solvents .

特性

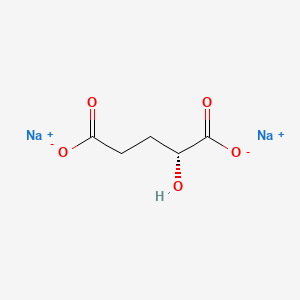

IUPAC Name |

2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O4/c1-14-19-21-17(22-20-14)15-2-4-16(5-3-15)26-13-12-25-11-10-24-9-8-23-7-6-18/h2-5H,6-13,18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOEAATMYJGXMGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyltetrazine-PEG4-Amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-Bromothiophen-2-yl)methylideneamino]benzamide](/img/structure/B608933.png)

![2-(3-(2-Chloro-5-(trifluoromethoxy)phenyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B608939.png)

![ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate](/img/structure/B608940.png)